Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide
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Overview
Description
Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide group (-CONHNH2) attached to the acetic acid moiety, which is further substituted with a 3,4,5-trimethoxyphenoxy group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide typically involves the reaction of 3,4,5-trimethoxyphenol with chloroacetic acid to form 3,4,5-trimethoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazide compound. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including recrystallization and chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation products: Oxo derivatives
Reduction products: Amine derivatives
Substitution products: Various substituted hydrazides
Scientific Research Applications
Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to active sites of enzymes
Induce apoptosis: Through the activation of caspase pathways in cancer cells
Modulate signaling pathways: Affecting cellular processes such as proliferation and differentiation
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxycinnamamide
- 4-(3,4,5-Trimethoxyphenoxy)benzoic acid
Uniqueness
Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide is unique due to its specific hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24789-77-3 |
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Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H16N2O5/c1-15-8-4-7(18-6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14) |
InChI Key |
SIICJKIFRURZFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NN |
Origin of Product |
United States |
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